4-Nitrophenyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

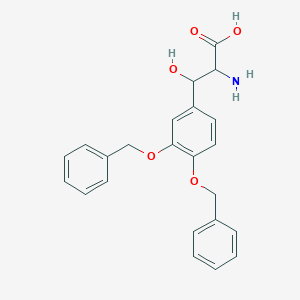

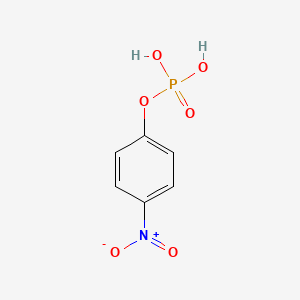

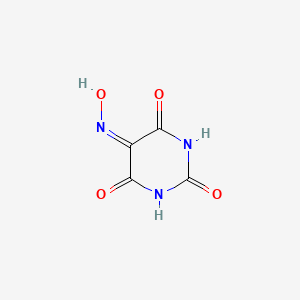

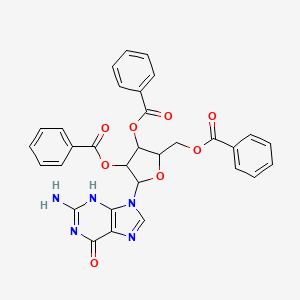

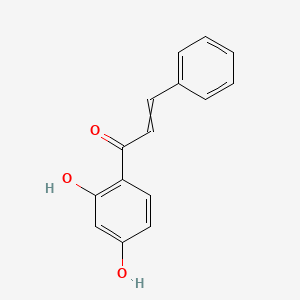

4-Nitrophenyl phosphate is an aryl phosphate resulting from the mono-esterification of phosphoric acid with 4-nitrophenol . It is functionally related to a 4-nitrophenol . It is the substrate of choice in alkaline phosphatase systems as it exhibits high sensitivity .

Synthesis Analysis

This compound is widely used as a small molecule phosphotyrosine-like substrate in activity assays for protein tyrosine phosphatases . It is a colorless substrate that upon hydrolysis is converted to a yellow 4-nitrophenolate ion that can be monitored by absorbance at 405 nm .

Molecular Structure Analysis

The crystal structure of a substrate-trapping mutant of human dual-specificity phosphatase 22 (DUSP22) in complex with the small molecule substrate this compound was determined at 1.34 Å resolution . This structure illuminates the molecular basis for substrate binding .

Chemical Reactions Analysis

This compound is widely used as a small molecule phosphotyrosine-like substrate in activity assays for protein tyrosine phosphatases . It is a colorless substrate that upon hydrolysis is converted to a yellow 4-nitrophenolate ion that can be monitored by absorbance at 405 nm .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C6H6NO6P and a molecular weight of 219.09 g/mol . It is an aryl phosphate resulting from the mono-esterification of phosphoric acid with 4-nitrophenol .

Applications De Recherche Scientifique

Protein Tyrosine Phosphatases Activity Assays : 4-NPP is used as a small molecule phosphotyrosine-like substrate in activity assays for protein tyrosine phosphatases. It's a colorless substrate that turns into a yellow 4-nitrophenolate ion upon hydrolysis, allowing monitoring by absorbance. This assay is common in screening for inhibitors (Lountos et al., 2015).

Bio-mimetic Models for Decontamination : Studies have investigated the reactions of metal ions and polymetallic complexes with 4-NPP in microemulsions and aqueous media, examining their effectiveness toward hydrolysis of 4-NPP. These studies are significant for understanding the decontamination of organophosphates in the environment (Tafesse & Deppa, 2004).

Characterization of High-Purity Materials : Research has focused on characterizing high-purity materials of 4-NPP for measuring alkaline phosphatase activity in human serum. This involves setting specifications based on the presence of impurities like 4-nitrophenol and inorganic phosphate (Bowers et al., 1981).

Electrochemical Detection in ELISAs : 4-NPP is widely used in ELISAs (enzyme-linked immunosorbent assays) for alkaline phosphatase because its product, p-nitrophenol, is water-soluble and absorbs strongly at a specific wavelength. It's also electroactive, allowing for its use in amperometric detectors (Fanjul-Bolado et al., 2006).

Enzymatic Interaction Studies : 4-NPP has been used in studies to understand the interaction with enzymes like the sarcoplasmic reticulum Ca-ATPase. It serves as a phosphate analog in these studies (Lacapere & Garin, 1994).

Sensor Development for Organophosphates Detection : Research has focused on developing manganese dioxide-based sensors for detecting nitro-group containing organophosphates in vegetables and water samples. 4-NPP is used as a model compound in these studies (Ravi et al., 2020).

Study of Kinetics and Structure in Chemical Reactions : The structures and kinetics of reactions involving 4-NPP have been extensively studied, providing insights into the interactions of the compound with various chemical entities and environmental factors (Kuczek et al., 2006).

Environmental Applications : The potential of 4-NPP for environmental applications, particularly in the decontamination and understanding of the fate of organophosphates, has been explored in various studies (Steens et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-Nitrophenyl phosphate can be achieved through a two-step reaction process. The first step involves the synthesis of 4-nitrophenol, which is then used as a starting material for the second step, which involves the synthesis of 4-Nitrophenyl phosphate.", "Starting Materials": [ "Phenol", "Nitric acid", "Sodium nitrite", "Sodium hydroxide", "Phosphoric acid", "Isopropyl alcohol" ], "Reaction": [ "Step 1: Synthesis of 4-nitrophenol", "1. Dissolve 10 g of phenol in 50 mL of isopropyl alcohol in a round-bottom flask.", "2. Add 10 mL of nitric acid to the flask and stir the mixture for 10 minutes.", "3. Add 5 g of sodium nitrite to the flask and stir the mixture for 30 minutes.", "4. Add 20 mL of sodium hydroxide to the flask and stir the mixture for 1 hour.", "5. Extract the product with ethyl acetate and dry it with anhydrous sodium sulfate.", "6. Recrystallize the product from ethanol to obtain 4-nitrophenol.", "Step 2: Synthesis of 4-Nitrophenyl phosphate", "1. Dissolve 1 g of 4-nitrophenol in 10 mL of isopropyl alcohol in a round-bottom flask.", "2. Add 1 mL of phosphoric acid to the flask and stir the mixture for 10 minutes.", "3. Add 1 mL of sodium hydroxide to the flask and stir the mixture for 30 minutes.", "4. Extract the product with ethyl acetate and dry it with anhydrous sodium sulfate.", "5. Recrystallize the product from ethanol to obtain 4-Nitrophenyl phosphate." ] } | |

Numéro CAS |

12778-12-0 |

Formule moléculaire |

C6H4NO6P-2 |

Poids moléculaire |

217.07 g/mol |

Nom IUPAC |

(4-nitrophenyl) phosphate |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |

Clé InChI |

XZKIHKMTEMTJQX-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |

SMILES canonique |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |

Numéros CAS associés |

32348-90-6 (magnesium salt) 32348-91-7 (di-ammonium salt) 4264-83-9 (di-hydrochloride salt) 54306-27-3 (hydrochloride salt) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Acetylamino)phenylsulfonyl]-L-proline](/img/structure/B7797554.png)

![2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B7797605.png)